

Supramolecular Chemistry of (Benzylthio)acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Benzylthio)acetic acid

Cat. No.: B086505

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(Benzylthio)acetic acid (HBTA), a versatile carboxylic acid derivative, has emerged as a significant building block in the field of supramolecular chemistry and crystal engineering. Its unique molecular structure, featuring a carboxylic acid group, a flexible thioether linkage, and an aromatic benzyl moiety, allows for a rich variety of non-covalent interactions, making it an excellent candidate for the construction of diverse and functional supramolecular architectures. This technical guide provides a comprehensive overview of the supramolecular chemistry of HBTA, focusing on its synthesis, structural features, and the formation of multi-component crystalline phases with various organic molecules and metal ions.

Molecular Structure and Properties

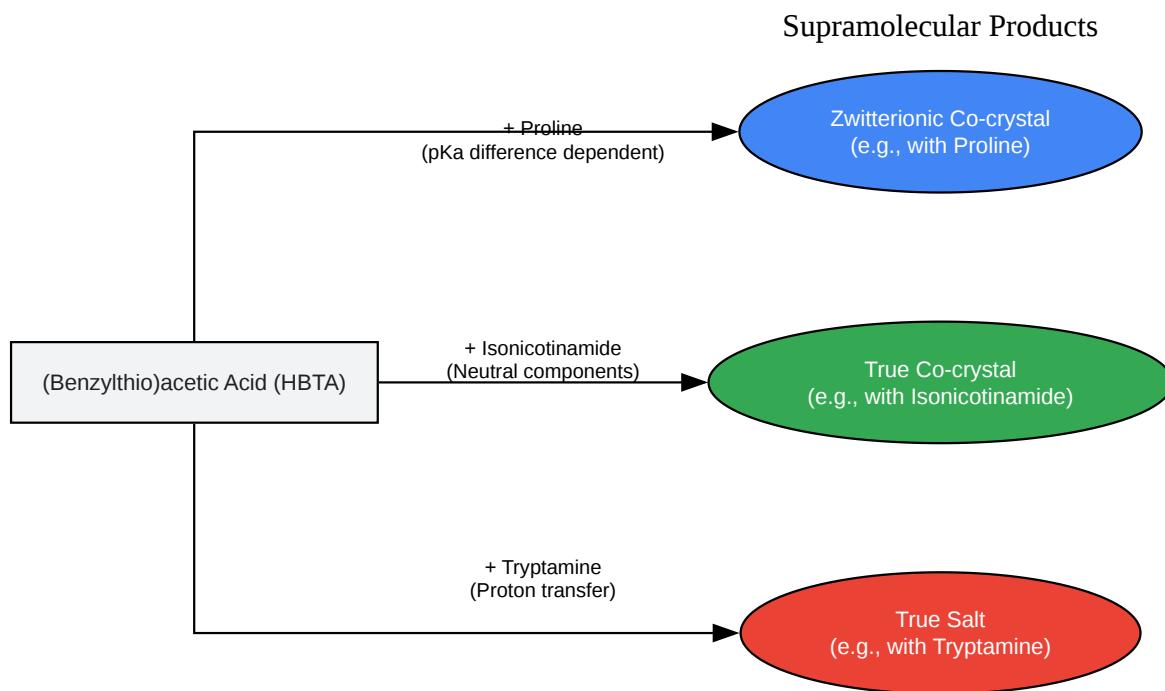
(Benzylthio)acetic acid is a solid at room temperature with a melting point in the range of 59-63 °C.^[1] The molecule consists of a carboxylic group, two methylene entities, a thioether linkage, and a phenyl ring.^[2] This combination of functional groups allows HBTA to act as both a hydrogen bond donor (from the carboxylic acid) and acceptor (at the carbonyl oxygen and sulfur atom), as well as to participate in π-π stacking and C-H···π interactions.

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₂ S ^[3]
Molecular Weight	182.24 g/mol ^[3]
CAS Number	103-46-8 ^[3]
Melting Point	59-63 °C ^[1]
pKa	3.73±0.10 (Predicted) ^[1]

Supramolecular Assemblies with N-Containing Co-formers

The co-crystallization of HBTA with various nitrogen-containing organic molecules has been shown to yield a range of supramolecular assemblies, including zwitterionic co-crystals, true co-crystals, and salts.^{[2][4][5]} The nature of the resulting crystalline phase is highly dependent on the pKa difference between HBTA and the co-former, as well as the specific intermolecular interactions established.

Co-crystallization of HBTA with L-proline, D-proline, and DL-proline results in the formation of 1:1 zwitterionic co-crystals.^{[2][4]} In these structures, the proline molecule exists in its zwitterionic form (PRO \pm), while the **(benzylthio)acetic acid** remains protonated (HBTA).^{[2][4]} The primary interaction is a strong O-H \cdots O hydrogen bond between the carboxylic acid of HBTA and one of the carboxylate oxygens of the proline zwitterion.^[4] These primary units are further assembled into one-dimensional ribbons or two-dimensional networks through N-H \cdots O hydrogen bonds between adjacent proline zwitterions and weaker C-H \cdots O, C-H \cdots S, and C-H \cdots π interactions.^{[2][4]}


Table 1: Selected Hydrogen Bond Geometries in Zwitterionic Co-crystals of HBTA with Proline Derivatives^[4]

Compound	Donor- H…Accepto- r	D-H (Å)	H…A (Å)	D…A (Å)	∠DHA (°)
L- PRO±·HBTA	O1- H1O1…O4	0.84	1.76	2.596(2)	178
N1- H1N1…O3	0.91	1.88	2.783(2)	173	
N1- H2N1…O3	0.91	1.95	2.829(2)	161	
DL- PRO±·HBTA	O1- H1O1…O4	0.82	1.82	2.623(3)	166
N1-H1A…O3	0.91	1.89	2.788(3)	168	
N1-H1B…O4	0.91	2.45	3.193(3)	139	

When co-crystallized with isonicotinamide (INA), HBTA forms a 1:1 true co-crystal (INA·HBTA). [2] In this structure, both components remain in their neutral forms. The primary supramolecular synthon is formed by O-H…N hydrogen bonds between the carboxylic acid of HBTA and the pyridine nitrogen of INA, and N-H…O hydrogen bonds between the amide group of INA and the carbonyl oxygen of HBTA.[2] These interactions lead to the formation of a robust hydrogen-bonded network, further stabilized by $\pi\cdots\pi$ stacking interactions between the aromatic rings.[2]

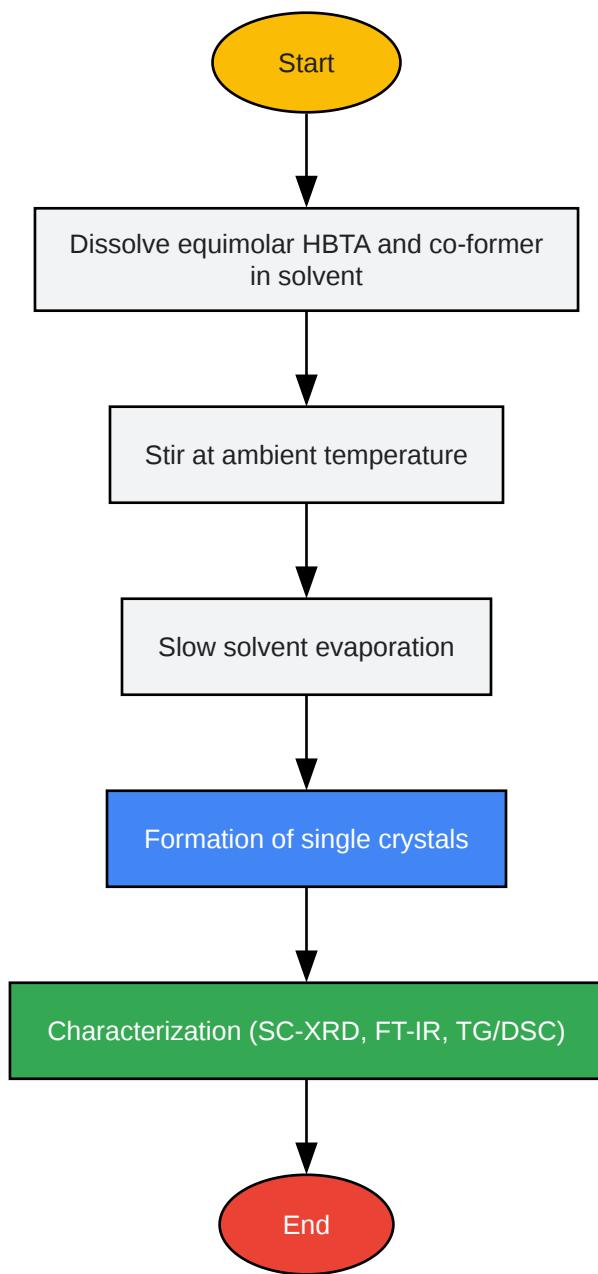
The reaction of HBTA with tryptamine (TPA) leads to the formation of a true salt ($\text{TPA}^+\cdot\text{BTA}^-$) due to proton transfer from the carboxylic acid of HBTA to the amino group of tryptamine.[2][5] The resulting (benzylthio)acetate anion (BTA^-) and tryptaminium cation (TPA^+) are held together by strong charge-assisted N-H…O and N-H…S hydrogen bonds.[2]

Diagram 1: Supramolecular Assembly Pathways of **(Benzylthio)acetic Acid**

[Click to download full resolution via product page](#)

Caption: Logical relationships in the formation of different supramolecular assemblies of **(benzylthio)acetic acid**.

Coordination Chemistry


(Benzylthio)acetic acid, in its deprotonated form (BTA^-), acts as a versatile ligand in coordination chemistry, forming metal-organic coordination polymers with various transition metals.^[2] The coordination mode of the BTA^- anion can vary. In complexes with Cu(II) and Zn(II), it coordinates to the metal centers exclusively through the carboxylate oxygen atoms.^[2] In contrast, with Co(II) and Cd(II), both the carboxylate oxygens and the sulfur atom of the thioether group participate in coordination.^[2]

Experimental Protocols

The supramolecular assemblies of HBTA are typically prepared via slow evaporation from a solution containing stoichiometric amounts of HBTA and the respective co-former.[2]

- Materials: **(Benzylthio)acetic acid**, co-former (e.g., L-proline, isonicotinamide, tryptamine), solvent (e.g., methanol, ethanol).
- Procedure:
 - Dissolve equimolar amounts of **(benzylthio)acetic acid** and the co-former in a suitable solvent (e.g., methanol).[2]
 - Stir the resulting solution for a short period (e.g., 5-10 minutes) at ambient temperature.
 - Allow the solution to stand undisturbed and evaporate slowly at room temperature.
 - Well-formed single crystals suitable for X-ray diffraction are typically obtained within a few days.[2]
 - Collect the crystals by filtration, wash with a small amount of cold solvent, and air dry.

Diagram 2: Experimental Workflow for Supramolecular Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis and characterization of HBTA-based supramolecular assemblies.

- Single-Crystal X-ray Diffraction (SC-XRD): This is the primary technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.[2][4][6]

- Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to confirm the formation of the new crystalline phase by observing shifts in the characteristic vibrational frequencies of the functional groups (e.g., C=O, O-H, N-H) involved in hydrogen bonding.[2][4]
- Thermal Analysis (TG/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability, melting points, and decomposition behavior of the supramolecular assemblies.[2][4][7]

Table 2: Thermal Properties of HBTA and its Supramolecular Assemblies[2]

Compound	Melting Point (°C)
HBTA	63.5
L-PRO \pm ·HBTA	134.5
D-PRO \pm ·HBTA	134.8
DL-PRO \pm ·HBTA	114.7
INA·HBTA	119.5
TPA $^+$ ·BTA $^-$	158.4

Role in Drug Development

While direct applications of **(benzylthio)acetic acid** in drug development are not extensively documented in the reviewed literature, its ability to form stable co-crystals and salts with active pharmaceutical ingredients (APIs) is of significant interest. Co-crystallization is a well-established strategy in pharmaceutical sciences to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability. The versatile non-covalent bonding capabilities of HBTA make it a promising excipient for the development of novel pharmaceutical formulations. Furthermore, derivatives of **(benzylthio)acetic acid** have been investigated as antagonists for receptors like CRTh2, indicating the potential of this chemical scaffold in medicinal chemistry.[8]

Conclusion

(Benzylthio)acetic acid is a highly versatile and functional molecule in the realm of supramolecular chemistry. Its capacity to form a variety of non-covalent interactions enables the construction of diverse and predictable supramolecular architectures, including zwitterionic co-crystals, true co-crystals, and salts. The study of these assemblies provides fundamental insights into the principles of crystal engineering and molecular recognition. For drug development professionals, the ability of HBTA to act as a co-former presents opportunities for the modulation and enhancement of the physicochemical properties of active pharmaceutical ingredients. Future research in this area will likely focus on the targeted design of HBTA-based supramolecular systems with specific functional properties for applications in materials science and pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 错误页 [amp.chemicalbook.com]
- 2. The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine [mdpi.com]
- 3. 2-((Phenylmethyl)thio)acetic acid | C9H10O2S | CID 66897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Novel 2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Supramolecular Chemistry of (Benzylthio)acetic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086505#supramolecular-chemistry-of-benzylthio-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com